molecular formula C17H17BrO B1522672 3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one CAS No. 898761-49-4

3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one

Cat. No.: B1522672
CAS No.: 898761-49-4
M. Wt: 317.2 g/mol
InChI Key: HVJCPTBAPNFBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromophenyl group and a dimethylphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-bromobenzoyl chloride with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and dimethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
  • 3-(4-Fluorophenyl)-1-(2,5-dimethylphenyl)propan-1-one
  • 3-(4-Methylphenyl)-1-(2,5-dimethylphenyl)propan-1-one

Uniqueness

3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications and studies.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJCPTBAPNFBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.